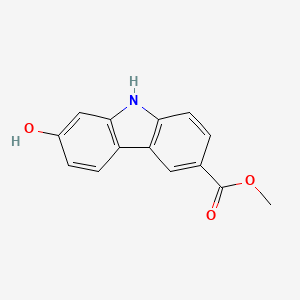![molecular formula C24H18O2 B1255183 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1255183.png)
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene is an organic compound with the molecular formula C({24})H({18})O(_{2}). It is characterized by two methoxyphenyl groups attached to a central benzene ring through ethynyl linkages.
Métodos De Preparación
The synthesis of 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts to couple terminal alkynes with aryl halides. The general synthetic route includes the following steps:
Preparation of 4-methoxyphenylacetylene: This is achieved by reacting 4-methoxyphenyl iodide with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Coupling Reaction: The 4-methoxyphenylacetylene is then coupled with 1,4-diiodobenzene using a palladium catalyst to form this compound.
Análisis De Reacciones Químicas
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene involves its interaction with various molecular targets. The ethynyl groups facilitate π-π interactions with aromatic systems, while the methoxy groups can participate in hydrogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparación Con Compuestos Similares
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene can be compared with other similar compounds such as:
1,4-Bis(phenylethynyl)benzene: Lacks the methoxy groups, resulting in different electronic properties.
1,4-Bis(4-methylphenylethynyl)benzene: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
1,4-Bis(4-fluorophenylethynyl)benzene: The presence of fluorine atoms alters its chemical stability and reactivity.
These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and potential for hydrogen bonding due to the methoxy groups.
Propiedades
Fórmula molecular |
C24H18O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
1,4-bis[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H18O2/c1-25-23-15-11-21(12-16-23)9-7-19-3-5-20(6-4-19)8-10-22-13-17-24(26-2)18-14-22/h3-6,11-18H,1-2H3 |
Clave InChI |
XTOTWCSWPHHCBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC |
Sinónimos |
1,4-bis(4-methoxyphenylethynyl)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R,4R,5R)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B1255102.png)
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B1255106.png)





![(4-{(R)-2-[(R)-2-(3-Chloro-phenyl)-2-hydroxy-ethylamino]-propyl}-phenoxy)-acetic acid methyl ester](/img/structure/B1255114.png)
![(2R,3R)-4-hydroxy-3-[(E)-5-hydroxy-4-methylpent-3-enyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B1255115.png)

![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)


